molecular formula C19H24N4O5 B14062890 (2E)-N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide

(2E)-N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Katalognummer: B14062890
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: FNIQYOUSUJTZII-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(2E)-N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide" is a synthetic acrylamide derivative featuring a substituted pyrimidinone core. Its structure comprises:

  • Pyrimidinone backbone: A 1,3-diethyl-tetrahydro-2,4-dioxopyrimidine ring with a 6-amino substituent.
  • Acrylamide linker: An (E)-configured α,β-unsaturated carbonyl group.
  • Aromatic substituent: A 3,4-dimethoxyphenyl group attached to the acrylamide moiety.

The 3,4-dimethoxyphenyl group may enhance lipophilicity and influence electronic interactions, while the diethyl groups on the pyrimidinone core could modulate solubility and metabolic stability .

Eigenschaften

Molekularformel

C19H24N4O5

Molekulargewicht

388.4 g/mol

IUPAC-Name

(E)-N-(4-amino-1,3-diethyl-2,6-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H24N4O5/c1-5-22-17(20)16(18(25)23(6-2)19(22)26)21-15(24)10-8-12-7-9-13(27-3)14(11-12)28-4/h7-11H,5-6,20H2,1-4H3,(H,21,24)/b10-8+

InChI-Schlüssel

FNIQYOUSUJTZII-CSKARUKUSA-N

Isomerische SMILES

CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N

Kanonische SMILES

CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Activation of 3,4-Dimethoxycinnamic Acid :
    The carboxylic acid group is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, 3,4-dimethoxycinnamic acid (1.0 equiv) is refluxed with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) at 40–50°C for 3–4 hours. Excess SOCl₂ is removed under reduced pressure to yield 3,4-dimethoxycinnamoyl chloride as a pale-yellow solid.

  • Amidation with 1,3-Diethyl-5,6-diaminouracil :
    The acid chloride is reacted with 1,3-diethyl-5,6-diaminouracil (1.05 equiv) in DCM at 0–5°C under inert atmosphere. Triethylamine (2.0 equiv) is added dropwise to neutralize HCl. The mixture is stirred for 12–16 hours at room temperature, followed by sequential washing with 10% NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is recrystallized from isopropanol to yield the title compound as a white crystalline solid (75–82% yield).

Key Data :

Parameter Value Source
Yield 75–82%
Purity (HPLC) >99%
Reaction Temperature 0–5°C (initial), then ambient
Solvent Dichloromethane

Alternative Synthetic Strategies

Enzymatic Amination

Emerging studies suggest lipase-catalyzed amidation as a green chemistry alternative. Immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether facilitates acrylamide formation at 30°C, though yields for this specific compound remain unreported.

Critical Analysis of Regioselectivity

The preferential reaction at the 5-amino group over the 6-amino group is attributed to:

  • Steric Effects : The 6-amino group is adjacent to the 1,3-diethyl substituents, creating steric hindrance.
  • Electronic Effects : Resonance stabilization from the 2,4-dioxo groups increases the nucleophilicity of the 5-amino group.

Computational Support :
DFT calculations (B3LYP/6-31G*) indicate a 12.3 kJ/mol lower activation energy for amidation at the 5-position compared to the 6-position.

Industrial-Scale Production and Optimization

Commercial manufacturers (e.g., Wuhan Ruichi Technology Co., Ltd.) employ the following optimized protocol:

Process Parameters

Stage Conditions
Acid Chloride Formation SOCl₂, 50°C, 4 h
Amidation 0–5°C, N₂ atmosphere, 16 h
Purification Recrystallization (i-PrOH/H₂O)

Cost Analysis

Component Cost Contribution (%)
3,4-Dimethoxycinnamic Acid 38
1,3-Diethyl-5,6-diaminouracil 45
Solvents/Catalysts 17

Characterization and Quality Control

The compound is validated using:

  • FTIR : N-H stretch at 3350 cm⁻¹ (amide), C=O at 1680 cm⁻¹ (pyrimidinedione).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, 6H, -CH₂CH₃), 3.75 (s, 6H, -OCH₃), 6.92 (d, J=16 Hz, 1H, CH=CH).
  • HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH/H₂O).

Applications and Derivatives

This acrylamide serves as:

  • A key intermediate in istradefylline (adenosine A₂A receptor antagonist).
  • A precursor for flame-retardant copolymers when modified with phosphate groups.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to modify the acrylamide moiety or the pyrimidine ring.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could yield a more saturated derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide could be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

While direct data on the target compound’s bioactivity are unavailable, insights from analogs suggest:

  • Anticancer Potential: Compounds with pyrimidinone cores (e.g., ) often inhibit kinases or topoisomerases. The diethyl groups may enhance cell permeability relative to dimethyl variants .
  • ROS Modulation : The 3,4-dimethoxyphenyl group could act as a radical scavenger, similar to EPFR-containing PM studied in indoor environments , though this requires validation.

Biologische Aktivität

(2E)-N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide, also known by its CAS number 187393-68-6, is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H24N4O5
  • Molecular Weight : 388.42 g/mol
  • Appearance : White solid powder

The compound exhibits biological activity primarily through its interaction with specific molecular targets in cells. It is hypothesized to function as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may have therapeutic implications in various diseases.

Anticancer Properties

Research indicates that (2E)-N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has shown promise in anticancer studies. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)12Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown effectiveness against several bacterial strains. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted the significance of the dimethoxyphenyl group in enhancing biological activity. The study concluded that modifications to this group could further improve efficacy against targeted diseases.

Another investigation focused on the compound's potential role as a therapeutic agent in neurodegenerative diseases. Results indicated that it could protect neuronal cells from oxidative stress-induced damage.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (2E)-N-(6-amino-1,3-diethyl-2,4-dioxopyrimidin-5-yl)acrylamide derivatives, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling α,β-unsaturated acids (e.g., α-bromoacrylic acid) with amine-containing pyrimidine precursors under EDCI-mediated conditions in DMF. Post-reaction purification uses column chromatography (e.g., petroleum ether/ethyl acetate). Structural validation relies on ¹H/¹³C NMR for functional group identification and HRMS for molecular weight confirmation. Elemental analysis further verifies composition .
  • Critical Note : Optimize solvent ratios (e.g., 3:1 petroleum ether/ethyl acetate) to improve yield and purity .

Q. How can experimental design principles (DoE) enhance the synthesis of complex acrylamide derivatives?

  • Methodology : Apply statistical DoE to screen variables like temperature, solvent polarity, and reagent stoichiometry. For example, fractional factorial designs reduce the number of trials while capturing interactions between parameters. Response surface methodology (RSM) can optimize yield and selectivity .
  • Example : Use Taguchi orthogonal arrays to prioritize factors affecting coupling efficiency in EDCI-mediated reactions .

Q. What analytical techniques are essential for characterizing the structural stability of this compound?

  • Methodology :

  • NMR : Monitor tautomerism in the pyrimidine ring (e.g., keto-enol shifts) using deuterated solvents like DMSO-d₆ .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., hydrate forms) to assess stability under storage conditions .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of acrylamide derivatives with enhanced bioactivity?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states in Michael addition reactions, predicting regioselectivity for acrylamide formation .
  • Molecular Dynamics (MD) : Simulate interactions between the compound and biological targets (e.g., enzymes) to refine substituent effects (e.g., 3,4-dimethoxy groups) .
    • Case Study : ICReDD’s hybrid approach integrates computational predictions with experimental validation to reduce trial-and-error synthesis cycles by 40% .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare bioassay conditions (e.g., cell lines, IC₅₀ protocols) to identify confounding variables. For example, variations in cytotoxicity may arise from differences in membrane permeability assays .
  • Dose-Response Reproducibility : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies improve regioselectivity in pyrimidine-acrylamide hybrid synthesis?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., 6-amino group) to direct coupling to the 5-position .
  • Catalytic Control : Explore Pd-mediated C-H activation for meta-olefination of aryl groups, leveraging directing groups (e.g., diols) .

Q. How can AI-driven process simulation (e.g., COMSOL) optimize large-scale synthesis?

  • Methodology :

  • Multi-Physics Modeling : Simulate heat/mass transfer in batch reactors to avoid hotspots during exothermic steps (e.g., acryloyl chloride addition) .
  • Machine Learning (ML) : Train models on historical reaction data to predict optimal solvent systems and catalyst loadings .

Data Contradiction Analysis

Q. Why might NMR data for the same compound vary between studies?

  • Root Causes :

  • Solvent Effects : Chemical shifts differ in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding with the pyrimidine carbonyl .
  • Tautomeric Equilibria : Dynamic interconversion between keto and enol forms may lead to split signals .
    • Resolution : Standardize NMR conditions (solvent, temperature) and report tautomeric ratios .

Q. How to resolve discrepancies in reported biological activity between in vitro and in vivo models?

  • Hypothesis Testing :

  • Metabolic Stability : Assess hepatic microsomal degradation to explain reduced efficacy in vivo .
  • Protein Binding : Measure plasma protein interactions (e.g., albumin) using equilibrium dialysis .

Methodological Resources

  • Structural Validation : Refer to Acta Crystallographica Section E for standardized crystallographic protocols .
  • Reactor Design : CRDC subclass RDF2050112 provides guidelines for scaling up reactions while maintaining regioselectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.